molecular formula C11H26Cl2N2 B13585233 [2-(Azepan-1-yl)ethyl](propan-2-yl)aminedihydrochloride

[2-(Azepan-1-yl)ethyl](propan-2-yl)aminedihydrochloride

Cat. No.: B13585233
M. Wt: 257.24 g/mol
InChI Key: KGVWOLDSHCAYHT-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethylaminedihydrochloride is a chemical compound with the molecular formula C11H24N2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and isopropylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)ethylaminedihydrochloride typically involves the reaction of azepane with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Azepan-1-yl)ethylaminedihydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)ethylaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring or the isopropylamine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(Azepan-1-yl)ethylaminedihydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-yl)ethylamine: A similar compound with a propyl group instead of an isopropyl group.

    2-(Azepan-1-yl)ethyl methacrylate: A derivative with a methacrylate group.

Uniqueness

2-(Azepan-1-yl)ethylaminedihydrochloride is unique due to its specific combination of the azepane ring and isopropylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H26Cl2N2

Molecular Weight

257.24 g/mol

IUPAC Name

N-[2-(azepan-1-yl)ethyl]propan-2-amine;dihydrochloride

InChI

InChI=1S/C11H24N2.2ClH/c1-11(2)12-7-10-13-8-5-3-4-6-9-13;;/h11-12H,3-10H2,1-2H3;2*1H

InChI Key

KGVWOLDSHCAYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1CCCCCC1.Cl.Cl

Origin of Product

United States

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